Home > Products > Screening Compounds P101130 > 1-(phenylsulfonyl)-1H-pyrazol-4-amine
1-(phenylsulfonyl)-1H-pyrazol-4-amine - 1208170-22-2

1-(phenylsulfonyl)-1H-pyrazol-4-amine

Catalog Number: EVT-3226949
CAS Number: 1208170-22-2
Molecular Formula: C9H9N3O2S
Molecular Weight: 223.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antiviral Agents: []
  • Antibacterial Agents: [, ]
  • Antifungal Agents: [, , ]
  • Antimycobacterial Agents: []
  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): []
  • Adenosine A2A Receptor Antagonists: []
  • p38 MAP Kinase Inhibitors: []
  • TYK2 Inhibitors: []
  • IRAK4 Inhibitors: []
  • Autophagy Modulators: []
Synthesis Analysis

For example, paper [] describes the synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives, starting with the reaction of 1,3-diphenyl-1H-pyrazol-4-carbaldehyde with various substituted anilines. The resulting imines were then reduced and finally reacted with benzenesulfonyl chloride to yield the target compounds.

Another example is provided in paper [], which focuses on the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives. Although structurally different, the synthesis strategy shares similarities with the previous example, involving the construction of the triazole ring and subsequent introduction of the phenylsulfonyl group.

Molecular Structure Analysis

While this specific compound's structural analysis is not explicitly provided in the given papers, several publications discuss the structural features of its derivatives. For instance, paper [] reports the crystal structure of a supramolecular iron(II) complex incorporating a modified 1-(phenylsulfonyl)-1H-pyrazol-4-amine ligand. This analysis highlights the ligand's ability to coordinate with metal ions and form supramolecular assemblies.

Furthermore, paper [] describes an X-ray crystal structure of a p38 MAP kinase inhibitor derived from 1-(phenylsulfonyl)-1H-pyrazol-4-amine bound to the ATP-binding pocket of p38α. This study reveals crucial hydrogen bond interactions between the inhibitor and the target protein, offering insights into the molecular basis of its inhibitory activity.

Mechanism of Action

For instance, paper [], focusing on HIV-1 NNRTIs, suggests that the most promising molecule, 12126065, exerts its antiviral activity by binding to the HIV-1 reverse transcriptase enzyme, ultimately inhibiting viral replication.

Similarly, paper [] proposes that the incorporation of a 2,3-dihydroxypropoxy moiety on the pyrazole scaffold in a series of p38 MAP kinase inhibitors leads to potent and selective inhibition of p38α. The authors attribute this selectivity to a unique hydrogen bond interaction between the inhibitor's exocyclic amine and threonine 106 within the ATP binding site.

Physical and Chemical Properties Analysis

For instance, paper [] highlights the high density (1.67-1.86 g/cm3) and excellent thermal stability of various N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine salts. Similarly, paper [] discusses the optimization of a series of TYK2 inhibitors, focusing on improving their physicochemical properties such as cLogD to enhance their drug-likeness and oral bioavailability.

Applications

a) Antiviral Research: Paper [] describes the synthesis and evaluation of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives as potential antiviral agents against various RNA viruses. The study demonstrates the ability of some derivatives to inhibit Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication at micromolar concentrations.

b) Antibacterial, Antifungal, and Antimycobacterial Research: Papers [] and [] focus on synthesizing and evaluating a range of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives for their antimicrobial activity. These studies report promising results against various bacterial, fungal, and mycobacterial strains, highlighting the potential of this scaffold for developing new antimicrobial agents.

c) HIV/AIDS Research: Paper [] investigates the use of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives as potential HIV-1 NNRTIs. The research identifies a lead compound with potent anti-HIV-1 activity and a favorable safety profile, suggesting its potential for further development as a therapeutic agent.

d) Parkinson's Disease Research: Paper [] explores the development of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as potent and selective adenosine A2A receptor antagonists for treating Parkinson's disease. This study highlights the potential of targeting the adenosine A2A receptor using modified 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives for developing novel therapeutic strategies.

e) Inflammatory Diseases Research: Papers [], [], and [] focus on developing inhibitors targeting key signaling pathways involved in inflammatory diseases. Specifically, they explore the use of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives as inhibitors of p38 MAP kinase, TYK2, and IRAK4, respectively. These studies demonstrate the potential of these inhibitors in preclinical models of inflammatory diseases, suggesting their therapeutic potential in humans.

f) Cancer Research: Papers [] and [] investigate the anticancer properties of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives. While paper [] focuses on their ability to modulate autophagy and inhibit mTORC1 activity, paper [] explores their cytotoxic activity against different cancer cell lines. These findings suggest the potential of this scaffold for developing novel anticancer agents with distinct mechanisms of action.

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline

  • Compound Description: A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized as potential antiviral agents. These compounds showed promising activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) with improved potency and selectivity compared to reference inhibitors. []
  • Compound Description: This compound class, (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, served as a structural basis for the development of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives. []

N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine

  • Compound Description: This compound represents a new class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). It exhibited potent antiviral activity against wild-type HIV-1 with low in vitro cytotoxicity and retained activity against clinically relevant HIV mutants. []

3,5-bis(propan-2-yl)-1H-pyrazol-4-amine

  • Compound Description: The crystal structure of this compound was determined, providing insights into its molecular geometry and packing arrangement. []

Properties

CAS Number

1208170-22-2

Product Name

1-(phenylsulfonyl)-1H-pyrazol-4-amine

IUPAC Name

1-(benzenesulfonyl)pyrazol-4-amine

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C9H9N3O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H,10H2

InChI Key

PWQXSOVACFDBDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.